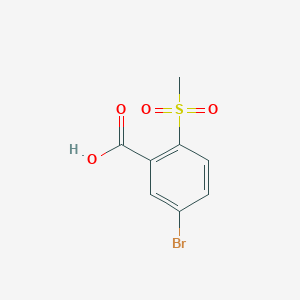

5-Bromo-2-(methylsulfonyl)benzoic acid

Description

Contextualization within Halogenated Aromatic Carboxylic Acid Chemistry

Halogenated aromatic carboxylic acids are a class of organic compounds characterized by a benzene (B151609) ring substituted with at least one halogen atom and one carboxylic acid group. These compounds are fundamental intermediates in organic synthesis. annexechem.com The carboxylic acid group is a versatile handle for reactions such as esterification, amidation, and reduction, while the halogen atom (in this case, bromine) is a key site for carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Significance of the Methylsulfonyl Moiety in Organic Building Blocks

The methylsulfonyl group (CH₃SO₂–), often referred to as a mesyl group, is a powerful functional group in organic synthesis. wikipedia.org It is strongly electron-withdrawing, which significantly impacts the electronic properties of the benzene ring to which it is attached. This electronic influence can direct the regioselectivity of subsequent synthetic transformations.

The sulfonyl functional group is a cornerstone in the synthesis of various fine chemicals, agrochemicals, and pharmaceuticals. nbinno.com In many contexts, related methanesulfonate (B1217627) (mesylate) esters, formed from alcohols and methanesulfonyl chloride, are excellent leaving groups in substitution and elimination reactions. wikipedia.org While the methylsulfonyl group on an aromatic ring is not a leaving group itself, its presence activates the ring for nucleophilic aromatic substitution under certain conditions and modifies the reactivity of other substituents. Furthermore, the sulfonyl group can act as a reversible "blocking group" in aromatic synthesis, directing other substituents to specific positions before being removed. masterorganicchemistry.com Recent research has also explored novel reactions involving the cleavage of the carbon-sulfur bond in aryl sulfones, such as in desulfonylative borylation, further expanding their synthetic utility. acs.org

Overview of Research Trajectories for Multifunctional Benzene Derivatives

Multifunctional benzene derivatives, which possess several different functional groups, are critical in the development of advanced materials, pharmaceuticals, and electronics. researchgate.netijcrt.org The synthesis of these highly substituted arenes, however, presents a significant challenge in chemistry, requiring precise control over regioselectivity. researchgate.net The ability to construct molecules with tailored properties is a major driver of research in this area. ijcrt.org

The global market for benzene and its derivatives is expanding, driven by their extensive use in producing a wide array of chemicals and materials. grandviewresearch.com Research is increasingly focused on creating complex derivatives that can serve as scaffolds for new drugs or as components in novel polymers and functional materials. The strategic arrangement of different functional groups allows for orthogonal chemical strategies, where one group can be reacted without affecting the others, enabling the stepwise and controlled assembly of complex molecular architectures. Compounds like 5-Bromo-2-(methylsulfonyl)benzoic acid exemplify this principle, offering chemists a pre-functionalized platform for building sophisticated target molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methylsulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO4S/c1-14(12,13)7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUGYEDOXFXCAGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344691 | |

| Record name | 5-Bromo-2-(methylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146431-33-6 | |

| Record name | 5-Bromo-2-(methylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 2 Methylsulfonyl Benzoic Acid

De Novo Synthetic Routes and Pathway Elucidation

De novo synthesis of 5-Bromo-2-(methylsulfonyl)benzoic acid requires a multi-step approach where each functional group is introduced in a specific order to ensure the correct final arrangement (1,2,5-substitution). The electronic properties of the existing substituents heavily influence the position of subsequent additions.

A common strategy in the synthesis of halogenated benzoic acids is the direct electrophilic bromination of a suitable precursor. In a potential pathway to the target molecule, one might consider the bromination of 2-(methylsulfonyl)benzoic acid. The methylsulfonyl group is a meta-director, while the carboxylic acid group is also a meta-director. Therefore, direct bromination would likely yield 3-bromo and 5-bromo isomers, requiring separation.

An analogous reaction, the bromination of 2-methylbenzoic acid using bromine in concentrated sulfuric acid, demonstrates the challenges of regioselectivity. This reaction produces a mixture of 5-Bromo-2-methylbenzoic acid and 3-Bromo-2-methylbenzoic acid. chemicalbook.com To improve selectivity and yield, alternative brominating agents and catalysts are often explored. For instance, the use of N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in a strong acid like sulfuric acid can provide high yields for the bromination of substituted benzoic acids. chemicalbook.comgoogle.com

Another approach involves starting with a precursor where the desired bromination pattern is already established. For example, a synthetic route could begin with 2-amino-5-bromobenzoic acid, which can undergo diazotization followed by a Sandmeyer-type reaction to introduce other functional groups at the 2-position. google.comwipo.int

The introduction of the methylsulfonyl (-SO2CH3) group is a critical step that can be achieved through various methods, most commonly by the oxidation of a corresponding methylthio (-SCH3) ether. A plausible synthetic route would involve obtaining a precursor such as 5-bromo-2-mercaptobenzoic acid or its S-methylated derivative, 5-bromo-2-(methylthio)benzoic acid. The methylthio compound can then be oxidized using strong oxidizing agents like hydrogen peroxide or potassium permanganate (B83412) to yield the methylsulfonyl group. The strong electron-withdrawing nature of the methylsulfonyl group is a key feature of the final molecule. smolecule.com

Alternatively, the methylsulfonyl group can be introduced by reacting a precursor with methanesulfonyl chloride. For example, a related compound, Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate, is synthesized from methyl-2-amino-5-bromobenzoate and methanesulfonyl chloride. nih.govresearchgate.net This forms a sulfonamide linkage, which would require further chemical modification to arrive at the target structure where the sulfonyl group is directly attached to the benzene (B151609) ring.

The final functional group, the carboxylic acid, can be introduced at various stages of the synthesis. One effective method is the oxidation of a methyl group already present on the aromatic ring. This strategy is particularly useful if the other substituents are stable under strong oxidative conditions. A patented method describes the oxidation of methylsulfonyl toluene (B28343) derivatives to the corresponding methylsulfonyl benzoic acids. google.com In this process, the methyl group on the phenyl ring is selectively oxidized to a carboxyl group using nitric acid and air, while the methylsulfonyl group remains unaffected. google.com This suggests a viable pathway starting from 4-bromo-1-methyl-2-(methylsulfonyl)benzene.

Another functional group interconversion strategy involves the hydrolysis of a benzotrichloride (B165768). For instance, the synthesis of 5-bromo-2-chloro benzoic acid has been achieved by brominating 2-chlorobenzotrichloride and subsequently hydrolyzing the trichloromethyl group under acidic conditions to form the carboxylic acid. google.com This highlights a robust method for installing the carboxyl group late in the synthetic sequence.

Optimized Reaction Conditions and Process Development

Optimizing reaction conditions is essential for maximizing yield, ensuring purity, and developing scalable synthetic processes. Key parameters include the choice of solvent, catalyst, reaction temperature, and pressure.

The choice of solvent can significantly influence reaction rates and outcomes in organic synthesis. rsc.org In bromination reactions, concentrated sulfuric acid often serves as both a solvent and a catalyst, activating the brominating agent. chemicalbook.com For other steps, solvents are chosen based on reactant solubility and compatibility with the reaction conditions. The synthesis of a sulfonamide intermediate from an aminobenzoate precursor, for example, has been performed in dichloromethane (B109758) or dimethylformamide (DMF). nih.govresearchgate.net

Catalytic systems are crucial for many of the key transformations.

Bromination : While some brominations proceed in strong acid without a catalyst, Lewis acids like ferric bromide (FeBr3) are classic catalysts for the electrophilic bromination of aromatic rings.

Oxidation : The oxidation of a methyl group to a carboxylic acid can be efficiently catalyzed by vanadium or cobalt compounds, such as vanadium pentoxide, in the presence of nitric acid and sulfuric acid. google.com The use of a CuO/Al2O3 catalyst has also been reported for the oxidation of a related compound, 2-nitro-4-methylsulfonyltoluene, using hydrogen peroxide in sulfuric acid. google.com

Cross-Coupling : For syntheses involving the formation of carbon-carbon or carbon-heteroatom bonds, palladium-based catalysts are often employed in reactions like the Suzuki or Buchwald-Hartwig couplings, which could be used to build the substituted benzene ring system. researchgate.net

The table below summarizes catalyst and solvent systems used in analogous synthetic steps.

| Reaction Step | Catalyst | Solvent | Precursor Example | Reference |

| Bromination | Sulfuric Acid | Sulfuric Acid | 2-methylbenzoic acid | chemicalbook.com |

| Sulfonamide Formation | None specified | Dichloromethane, DMF | methyl-2-amino-5-bromobenzoate | nih.govresearchgate.net |

| Methyl Group Oxidation | Vanadium Pentoxide | Sulfuric Acid | 4-methylsulfonyl toluene | google.com |

| Hydrolysis | Acidic Conditions | Not applicable | 2-chloro-5-bromine benzotrichloride | google.com |

Temperature and pressure are critical parameters that control reaction kinetics and selectivity. Most of the synthetic steps towards this compound are typically conducted at atmospheric pressure.

The reaction temperature, however, is carefully controlled at each stage:

Bromination : The bromination of 2-methylbenzoic acid in sulfuric acid is typically carried out at room temperature (around 25 °C) for several hours to control the formation of isomers. chemicalbook.com

Sulfonamide Formation : The reaction between methyl-2-amino-5-bromobenzoate and methanesulfonyl chloride is conducted at an elevated temperature of 333-343 K (60-70 °C) for 2-3 days. nih.govresearchgate.net

Methyl Group Oxidation : The catalytic oxidation of methylsulfonyl toluene to methylsulfonyl benzoic acid is performed at a significantly higher temperature range of 130-170 °C (preferably 145-155 °C). google.com

Hydrolysis : The hydrolysis of a benzotrichloride intermediate to a benzoic acid is often carried out at temperatures between 40 °C and 150 °C for 2 to 10 hours. google.com

The following table details the temperature conditions for relevant synthetic transformations.

| Reaction Step | Temperature | Reaction Time | Precursor Example | Reference |

| Bromination | 25 °C | 5-20 hours | 2-methylbenzoic acid | chemicalbook.com |

| Sulfonamide Formation | 60-70 °C (333-343 K) | 2-3 days | methyl-2-amino-5-bromobenzoate | nih.govresearchgate.net |

| Methyl Group Oxidation | 145-155 °C | ~9 hours | 4-methylsulfonyl toluene | google.com |

| Hydrolysis | 40-150 °C | 2-10 hours | 2-chloro-5-bromine benzotrichloride | google.com |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly integral to modern synthetic design, emphasizing waste reduction, the use of less hazardous chemicals, and energy efficiency. For the synthesis of this compound, this primarily involves the clean oxidation of the corresponding sulfide (B99878). Hydrogen peroxide (H₂O₂) is a favored green oxidant due to its high atom economy, with water being the only byproduct. researchgate.netgoogle.com

Several green protocols have been developed for the oxidation of aryl sulfides:

Catalyst- and Solvent-Free Oxidation : A highly atom-efficient method involves the direct use of a 30% aqueous solution of H₂O₂ without any added catalyst or organic solvent. rsc.org This approach is effective for a wide range of sulfides, and despite the potential for heterogeneous mixtures, reactions proceed smoothly. The final product can often be isolated by simple filtration and crystallization, minimizing solvent waste. rsc.org

Organocatalytic Oxidation : The use of small organic molecules as catalysts presents a metal-free alternative. For instance, 2,2,2-trifluoroacetophenone (B138007) can effectively catalyze the oxidation of sulfides to sulfones using H₂O₂. organic-chemistry.org The reaction conditions can be tuned to selectively yield either the sulfoxide (B87167) or the sulfone, with the addition of acetonitrile (B52724) favoring the formation of the latter. This method is noted for its mild conditions, high yields, and the avoidance of toxic metal catalysts. organic-chemistry.org

Solid-State Oxidation : Performing reactions in the solid state can significantly reduce solvent usage. Oxone (potassium peroxymonosulfate) is a stable and effective solid oxidant for converting sulfides to sulfones. asianpubs.org This solvent-free method is operationally simple, safe, and environmentally benign, aligning well with the principles of green chemistry. asianpubs.org

Photochemical Aerobic Oxidation : Utilizing light as a clean energy source, photochemical methods offer a sustainable route for sulfide oxidation. Anthraquinone, used in very low catalytic loadings, can act as a photocatalyst for the aerobic oxidation of sulfides. rsc.org This approach uses ambient oxygen as the terminal oxidant, representing a highly sustainable process. rsc.org

| Method | Oxidant | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Catalyst-Free | 30% aq. H₂O₂ | Solvent-free, 75 °C | High atom economy, no catalyst or organic solvent, simple work-up. | rsc.org |

| Organocatalytic | H₂O₂ | 2,2,2-Trifluoroacetophenone | Metal-free, mild conditions, high selectivity. | organic-chemistry.org |

| Solid-State | Oxone | Solvent-free grinding | Clean, safe, operationally simple, no solvent. | asianpubs.org |

| Photochemical | O₂ (Air) | Anthraquinone, visible light | Uses light as a clean energy source, utilizes ambient oxygen. | rsc.org |

Alternative Synthetic Pathways and Novel Reagent Utilization

Beyond conventional methods, the synthesis of aryl sulfones like this compound can be achieved through alternative pathways that often employ novel and more efficient reagents. These approaches focus on improving reaction selectivity, reducing reaction times, and simplifying purification processes. The green chemistry methods discussed previously, such as organocatalysis and photocatalysis, represent significant alternative pathways that avoid traditional heavy metal oxidants. organic-chemistry.orgrsc.org

Another notable reagent is Urea-Hydrogen Peroxide (UHP), a stable and easily handled solid source of H₂O₂. UHP can be used for the efficient solid-state oxidation of sulfides to sulfones, offering a practical and safe alternative to aqueous H₂O₂. organic-chemistry.org Similarly, Selectfluor, typically known as a fluorinating agent, can mediate the clean and efficient oxidation of sulfides in water, providing nearly quantitative yields of sulfones at ambient temperature. organic-chemistry.org

One-Pot Synthesis Techniques for Enhanced Efficiency

One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, resource conservation, and reduced waste. This approach avoids the lengthy separation and purification of intermediate compounds.

For the synthesis of this compound, a hypothetical one-pot process could be designed starting from 2,5-dibromobenzoic acid. This process would involve two key steps:

Nucleophilic Aromatic Substitution: The starting material would first react with a thiol equivalent, such as sodium thiomethoxide or a thiol-free source like potassium thioacetate, to displace the bromine atom at the 2-position, forming the 5-bromo-2-(methylthio)benzoic acid intermediate. nih.gov

In-Situ Oxidation: Without isolating the thioether intermediate, an oxidizing agent would be added directly to the reaction mixture to convert the sulfide to the target sulfone. A green oxidant like Oxone® or H₂O₂ would be ideal for this step. nih.gov

Flow Chemistry Applications in Compound Preparation

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch reactor, offers enhanced control over reaction parameters, improved safety, and greater scalability. The oxidation of sulfides to sulfones is particularly well-suited for flow chemistry due to the often exothermic nature of the reaction.

A continuous-flow system for the synthesis of aryl sulfones from the corresponding sulfides has been successfully demonstrated. In one such setup, perselenic acid, generated in situ from selenium (IV) oxide and H₂O₂, serves as the catalyst. researchgate.net The sulfide and the oxidant solution are pumped separately and combined in a T-mixer before entering a heated reactor coil.

The key advantages of this flow process include:

Enhanced Safety: The small reactor volume minimizes the risk associated with potentially exothermic reactions and unstable reagents like peroxides. researchgate.net

Precise Control: Temperature, pressure, and residence time can be controlled with high precision, leading to improved selectivity and yield.

Scalability: Production can be easily scaled up by running the system for longer periods or by using parallel reactors.

By adjusting the stoichiometry of the oxidant (H₂O₂), such a system can be finely tuned to produce either the sulfoxide or the sulfone with high selectivity. researchgate.net This level of control is often difficult to achieve in traditional batch reactors.

| Parameter | Condition |

|---|---|

| Catalyst | Perselenic acid (from SeO₂) |

| Oxidant | H₂O₂ (aq.) |

| Flow Rate | ~0.1 mL/min |

| Selectivity Control | Adjusting H₂O₂ equivalents (e.g., >5 eq. for sulfone) |

Table based on a representative protocol for aryl sulfone synthesis in flow. researchgate.net

Reactivity and Chemical Transformations of 5 Bromo 2 Methylsulfonyl Benzoic Acid

Reactions Involving the Aromatic Bromine Atom

The bromine atom attached to the aromatic ring is a key site for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is influenced by the strong electron-withdrawing effect of the adjacent methylsulfonyl group and the carboxylic acid at the ortho and meta positions, respectively.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of the potent electron-withdrawing methylsulfonyl group ortho to the bromine atom significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This activation facilitates the displacement of the bromide ion by a variety of nucleophiles. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, whose stability is enhanced by the delocalization of the negative charge onto the sulfonyl group's oxygen atoms. beilstein-journals.orgcerritos.edudntb.gov.ua

Common nucleophiles for SNAr reactions include alkoxides, phenoxides, and amines. The reaction conditions typically involve a strong base to either generate the nucleophile in situ or to facilitate the reaction.

Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions (Note: The following are representative conditions based on analogous electron-deficient aryl bromides, as specific examples for 5-Bromo-2-(methylsulfonyl)benzoic acid are not extensively documented.)

| Nucleophile | Reagents and Conditions | Expected Product |

| Methoxide | Sodium methoxide, Methanol (B129727), Reflux | 5-Methoxy-2-(methylsulfonyl)benzoic acid |

| Aniline | Aniline, Potassium carbonate, DMF, 120 °C | 5-(Phenylamino)-2-(methylsulfonyl)benzoic acid |

| Piperidine | Piperidine, Triethylamine, Dioxane, Reflux | 5-(Piperidin-1-yl)-2-(methylsulfonyl)benzoic acid |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the bromine atom of this compound serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction enables the formation of biaryl compounds by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. organic-synthesis.comlibretexts.orgnih.gov The electron-withdrawing nature of the substituents on the benzoic acid derivative can influence the reaction kinetics.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base. researchgate.netresearchgate.net This method provides a direct route to arylalkynes.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. researchgate.netresearchgate.netsctunisie.orgbiolmolchem.com The reaction is typically carried out in the presence of a palladium catalyst and a base. The regioselectivity of the alkene addition is influenced by steric and electronic factors.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions (Note: The following are representative conditions based on analogous aryl bromides, as specific examples for this compound are not extensively documented.)

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Expected Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | 2-(Methylsulfonyl)-[1,1'-biphenyl]-5-carboxylic acid |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Triethylamine | THF | 5-(Phenylethynyl)-2-(methylsulfonyl)benzoic acid |

| Heck | Styrene | Pd(OAc)₂ | Triethylamine | DMF | 5-((E)-2-Phenylvinyl)-2-(methylsulfonyl)benzoic acid |

Reductive Dehalogenation and Aromatic Functionalization

The bromine atom can be selectively removed through reductive dehalogenation, providing access to the corresponding debrominated benzoic acid derivative. A common method for this transformation is catalytic transfer hydrogenation. mdma.chutrgv.edunih.gov This reaction typically employs a palladium catalyst, such as palladium on carbon (Pd/C), and a hydrogen donor, like ammonium (B1175870) formate (B1220265) or formic acid. This method is often chemoselective, leaving other functional groups such as the carboxylic acid and sulfonyl group intact.

Table 3: Representative Reductive Dehalogenation (Note: The following are representative conditions based on analogous aryl bromides, as specific examples for this compound are not extensively documented.)

| Reaction | Reagents and Conditions | Expected Product |

| Reductive Dehalogenation | 10% Pd/C, Ammonium formate, Methanol, Reflux | 2-(Methylsulfonyl)benzoic acid |

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group is another versatile handle for chemical modification, allowing for the synthesis of esters, amides, alcohols, and aldehydes.

Esterification and Amidation Reactions: Synthetic Utility

Esterification: The carboxylic acid can be converted to its corresponding ester through various methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. cerritos.edumasterorganicchemistry.comoperachem.comkhanacademy.orgyoutube.comresearchgate.netresearchgate.netrsc.org Due to potential steric hindrance from the ortho-methylsulfonyl group, reaction times may be longer, or more forcing conditions might be necessary.

Amidation: The formation of amides from the carboxylic acid typically requires the use of coupling agents to activate the carboxyl group for nucleophilic attack by an amine. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt), or uronium-based reagents like HATU. khanacademy.orgresearchgate.netorgsyn.org

Table 4: Representative Esterification and Amidation Reactions (Note: The following are representative conditions based on general synthetic methods, as specific examples for this compound are not extensively documented.)

| Reaction | Reagent | Coupling Agent/Catalyst | Solvent | Expected Product |

| Esterification | Methanol | Sulfuric acid (catalytic) | Methanol (excess) | Methyl 5-bromo-2-(methylsulfonyl)benzoate |

| Amidation | Benzylamine | EDC, HOBt, DIPEA | DMF | N-Benzyl-5-bromo-2-(methylsulfonyl)benzamide |

Reduction to Alcohol and Aldehyde Derivatives: Chemoselective Approaches

The carboxylic acid functionality can be reduced to either a primary alcohol or an aldehyde, with the choice of reducing agent being crucial for chemoselectivity.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) can effectively reduce the carboxylic acid to the corresponding benzyl (B1604629) alcohol, (5-Bromo-2-(methylsulfonyl)phenyl)methanol. Care must be taken as these reagents can potentially also reduce the sulfonyl group under harsh conditions, although the sulfonyl group is generally robust.

Reduction to Aldehyde: The direct reduction of a carboxylic acid to an aldehyde is challenging. A common two-step approach involves first converting the carboxylic acid to an ester, followed by reduction of the ester to the aldehyde using a sterically hindered reducing agent like diisobutylaluminum hydride (DIBAL-H) at low temperatures. libretexts.orgresearchgate.netnih.govnih.gov This approach prevents over-reduction to the primary alcohol.

Table 5: Representative Reduction Reactions of the Carboxylic Acid Functionality (Note: The following are representative conditions based on general synthetic methods, as specific examples for this compound are not extensively documented.)

| Target Product | Reaction Sequence | Reagents and Conditions |

| Alcohol | Direct Reduction | 1. BH₃·THF, THF, 0 °C to reflux2. Aqueous workup |

| Aldehyde | Esterification followed by Reduction | 1. SOCl₂, Methanol (to form methyl ester)2. DIBAL-H, Toluene, -78 °C |

In-depth Analysis of this compound Reactivity Remains Elusive Due to Lack of Specific Research Data

A thorough investigation into the chemical reactivity and transformation pathways of the compound this compound has revealed a significant scarcity of specific, detailed research findings in publicly available scientific literature. While the general reactivity of its constituent functional groups—a carboxylic acid, a methylsulfonyl group, and a bromo-substituted aromatic ring—is well-established in organic chemistry, specific studies detailing the unique interplay and reactivity of these groups within this particular molecular framework are not readily accessible.

The planned exploration into the specific chemical behaviors of this compound, intended to cover decarboxylation pathways, aromatic derivatization, the reactivity of the methylsulfonyl group, and multi-functional group chemoselectivity, could not be substantiated with direct experimental evidence or theoretical studies pertaining to this exact compound.

General chemical principles suggest that the reactivity of this compound would be a composite of the behaviors of its functional components. The carboxylic acid group is expected to undergo typical reactions such as esterification and amidation. Its decarboxylation would likely be influenced by the electronic effects of the bromo and methylsulfonyl substituents. The methylsulfonyl group, being a strong electron-withdrawing group, would deactivate the aromatic ring towards electrophilic substitution and could itself be a target for reduction. The bromo substituent offers a handle for various cross-coupling reactions.

However, without specific literature, a detailed discussion on the following key areas remains speculative:

5 Bromo 2 Methylsulfonyl Benzoic Acid As a Versatile Synthetic Intermediate

Precursor for Advanced Organic Building Blocks and Reagents

5-Bromo-2-(methylsulfonyl)benzoic acid is a polysubstituted aromatic compound that serves as a valuable starting material for the synthesis of more complex molecules. Its utility as a precursor for advanced organic building blocks stems from the presence of three distinct functional groups: a carboxylic acid, a bromine atom, and a methylsulfonyl group. Each of these sites can be selectively targeted for chemical modification, allowing for the construction of a diverse range of molecular architectures.

The bromine atom on the aromatic ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.org This reaction enables the formation of a carbon-carbon bond between the benzoic acid core and various aryl or heteroaryl boronic acids. The resulting biaryl compounds are prevalent motifs in medicinal chemistry and material science. cmu.eduluxembourg-bio.com For instance, the coupling of 5-bromoindazoles with arylboronic acids has been demonstrated to be an effective method for producing indazole-based heteroaryl compounds. nih.gov While specific examples with this compound are not extensively documented in the literature, the established reactivity of aryl bromides in Suzuki coupling suggests its potential for creating a library of substituted biaryl compounds. libretexts.org

The carboxylic acid group provides another handle for derivatization. Standard amide bond formation reactions, utilizing a variety of coupling reagents, can be employed to link the benzoic acid scaffold to a wide array of amines. luxembourg-bio.com This allows for the introduction of diverse functional groups and the construction of molecules with tailored properties. The synthesis of amide bonds is a cornerstone of medicinal chemistry, and the ability to readily form amides from this compound expands its utility as a versatile building block. nih.gov

The methylsulfonyl group, being a strong electron-withdrawing group, influences the reactivity of the aromatic ring and can participate in its own right in certain chemical transformations. While less commonly used as a reactive handle compared to the bromo and carboxyl groups, its presence can be crucial for modulating the electronic properties and biological activity of the final products. The application of sulfonyl-containing compounds in organic synthesis is broad, with sulfonyl hydrazides, for example, being used to generate sulfonyl radicals for addition to alkenes and alkynes. nih.gov

Interactive Table: Potential Reactions for Generating Advanced Building Blocks

| Reaction Type | Reactants | Potential Product Class |

| Suzuki-Miyaura Coupling | Arylboronic acid, Palladium catalyst, Base | Substituted biaryl benzoic acids |

| Amide Coupling | Amine, Coupling reagent (e.g., DCC, EDC) | Substituted benzamides |

| Esterification | Alcohol, Acid catalyst | Substituted benzoate (B1203000) esters |

Synthesis of Heterocyclic Compounds Containing Benzoic Acid Scaffolds

The structural framework of this compound is a suitable precursor for the synthesis of various heterocyclic compounds, particularly those containing a fused benzene (B151609) ring. The strategic placement of the reactive bromo and carboxylic acid groups, along with the activating nature of the methylsulfonyl group, facilitates cyclization reactions to form new ring systems.

One notable application in this area is the synthesis of benzothiazine derivatives. Research has shown that a closely related compound, methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate, serves as a key intermediate in the synthesis of benzothiazines. Current time information in Vancouver, CA. The conversion of this compound to its corresponding methyl ester, followed by functionalization of the sulfonyl group, would provide a direct pathway to this intermediate. Benzothiazines are a class of heterocyclic compounds with a broad range of reported biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. libretexts.orgnih.gov The synthesis of 1,2-benzothiazines has been achieved through a multi-step process involving chlorosulfonation of chalcones, followed by bromination and reaction with various amines. nih.gov

The general strategy for synthesizing such heterocyclic systems often involves the initial modification of one of the functional groups on the benzoic acid core, followed by an intramolecular cyclization reaction. For example, the carboxylic acid could be converted to an amide, and the bromine atom could then be used as a leaving group in a nucleophilic aromatic substitution reaction with a nitrogen atom of the amide side chain to form a fused heterocyclic ring. The versatility of the starting material allows for the synthesis of a variety of substituted heterocyclic compounds by choosing different reaction partners and cyclization strategies.

Role in the Total Synthesis of Complex Organic Molecules

While this compound possesses functional groups that make it a potentially useful building block in complex organic synthesis, its specific application in the total synthesis of natural products or other complex molecules is not prominently reported in the scientific literature. The principles of retrosynthetic analysis would suggest that this compound could serve as a fragment for introducing a substituted benzoic acid moiety into a larger target molecule.

The utility of sulfonyl-containing compounds in organic synthesis is well-established. For instance, sulfonyl hydrazides are recognized as valuable building blocks for constructing carbon-sulfur, carbon-carbon, and even carbon-nitrogen bonds. nih.gov The presence of the methylsulfonyl group in this compound could, in principle, be leveraged in similar transformations within the context of a total synthesis campaign.

Furthermore, the bromo- and carboxylic acid functionalities allow for orthogonal chemical modifications. The bromine atom can be utilized for carbon-carbon bond formation through various cross-coupling reactions, while the carboxylic acid can be converted into other functional groups or used as a handle for attaching the fragment to other parts of the target molecule. Despite these potential applications, the absence of documented examples in total synthesis suggests that other, perhaps more readily available or stereochemically defined, building blocks are often preferred by synthetic chemists for constructing complex molecular targets.

Contributions to the Development of Chemical Probes and Ligands

The structural features of this compound make it an attractive scaffold for the development of chemical probes and ligands for biological targets. Chemical probes are small molecules designed to interact with a specific protein or other biomolecule, allowing for the study of its function. nih.gov The design of such probes often relies on a central scaffold that can be systematically modified to optimize binding affinity and selectivity.

The 2,5-substituted benzoic acid motif is a known scaffold for the development of inhibitors for anti-apoptotic proteins like Mcl-1 and Bfl-1. google.com The carboxylic acid group often forms a key hydrogen bond interaction with arginine residues in the binding pocket of these proteins. The bromine and methylsulfonyl groups of this compound could be further functionalized to explore the chemical space around this core and enhance binding to the target protein.

Furthermore, the sulfonamide group, which can be derived from the methylsulfonyl group, is a common feature in many enzyme inhibitors. For example, derivatives of 2-(benzylsulfinyl)benzoic acid have been synthesized and evaluated as inhibitors of human carbonic anhydrases (hCAs). nih.govnih.gov The sulfonyl group in this compound could serve as a precursor to a sulfonamide, which could then be elaborated with different substituents to create a library of potential enzyme inhibitors. The bromine atom also provides a site for introducing further diversity, for example, through Suzuki coupling, to improve the pharmacological properties of the resulting ligands. nih.gov

Interactive Table: Structural Features and Their Relevance in Probe/Ligand Design

| Functional Group | Potential Role in Probe/Ligand Design |

| Carboxylic Acid | Anchoring group for binding to target proteins (e.g., through hydrogen bonding with arginine residues). |

| Bromine Atom | Site for further functionalization via cross-coupling reactions to enhance binding affinity and selectivity. |

| Methylsulfonyl Group | Can be converted to a sulfonamide, a common pharmacophore in enzyme inhibitors. Influences the electronic properties of the molecule. |

Integration into Material Science Precursor Synthesis (e.g., polymers, metal-organic frameworks)

The unique combination of functional groups in this compound makes it a promising precursor for the synthesis of advanced materials such as functionalized polymers and metal-organic frameworks (MOFs).

In the field of polymer chemistry, brominated benzoic acid derivatives can be used as functional initiators or monomers. For example, 4-(1-bromoethyl)benzoic acid has been used to synthesize monochelic polystyrenes via atom transfer radical polymerization (ATRP). cmu.edu The carboxylic acid group can be modified to introduce other functionalities, and the bromine atom can serve as a site for initiating polymerization or for post-polymerization modification. researchgate.net While direct polymerization of this compound is not reported, its structural similarity to other functionalized benzoic acids suggests its potential in creating polymers with tailored properties. For example, polymers functionalized with aminobenzoic groups have been synthesized for the removal of antibiotics from water. researchgate.net

Metal-organic frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. nih.gov Benzoic acid derivatives are commonly used as organic linkers in the synthesis of MOFs. researchgate.net The carboxylic acid group of this compound can coordinate to metal centers to form the framework structure. The bromine and methylsulfonyl groups would then be exposed within the pores of the MOF, imparting specific chemical properties to the material. For example, the incorporation of sulfonic acid functional groups into MOF linkers has been shown to enhance their stability and catalytic activity. mdpi.com The methylsulfonyl group in this compound could potentially be oxidized to a sulfonic acid, making it a candidate for the synthesis of highly functional MOFs for applications in gas storage, separation, and catalysis. The synthesis of coordination polymers from various functionalized benzoic acids has been extensively explored, demonstrating the versatility of this class of compounds as linkers in MOF construction. researchgate.netrsc.org

Advanced Spectroscopic Characterization Methodologies for 5 Bromo 2 Methylsulfonyl Benzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, including 5-Bromo-2-(methylsulfonyl)benzoic acid. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule.

The ¹H NMR spectrum of this compound is anticipated to exhibit a distinct set of signals corresponding to the aromatic protons and the methyl protons of the sulfonyl group. The aromatic region will display a complex splitting pattern due to the coupling between the non-equivalent protons on the benzene (B151609) ring. The proton of the carboxylic acid group will likely appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, due to its acidic nature and hydrogen bonding.

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal. The carbonyl carbon of the carboxylic acid is expected to resonate at the most downfield position, generally in the range of 165-185 ppm. The aromatic carbons will appear in the typical aromatic region (120-150 ppm), with their specific chemical shifts influenced by the electron-withdrawing effects of the bromo and methylsulfonyl substituents. The methyl carbon of the sulfonyl group will be observed at a more upfield position.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| COOH | > 10 | br s |

| Ar-H | 7.5 - 8.5 | m |

| SO₂CH₃ | 3.0 - 3.5 | s |

br s = broad singlet, m = multiplet, s = singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| COOH | 165 - 185 |

| Ar-C | 120 - 150 |

To unambiguously assign the proton and carbon signals and to confirm the structural connectivity, a suite of two-dimensional (2D) NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling interactions. For this compound, COSY would be instrumental in establishing the connectivity of the aromatic protons, showing cross-peaks between adjacent protons on the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This technique can help in determining the preferred conformation of the molecule, for instance, by observing through-space interactions between the methyl protons of the sulfonyl group and nearby aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. rsc.org It is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For example, the signal for the methyl protons would show a cross-peak to the signal of the methyl carbon.

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of molecules in their solid form. This is particularly relevant for understanding the packing of molecules in a crystal lattice and for studying materials that are insoluble or have limited solubility. For this compound, ssNMR can provide valuable insights into the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which often form dimers in the solid state. nih.gov

Furthermore, ssNMR can be used to study the local environment of the bromine atom through the analysis of the quadrupolar interaction. wiley.comresearchgate.net This can provide information about the symmetry of the electronic environment around the bromine nucleus and can be sensitive to subtle changes in the crystal packing.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are complementary and provide a detailed fingerprint of the functional groups present in the molecule.

The IR and Raman spectra of this compound will be characterized by a series of absorption bands corresponding to the various functional groups.

Carboxylic Acid: A broad O-H stretching band is expected in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration will give rise to a strong absorption band, usually around 1700 cm⁻¹.

Sulfonyl Group: The sulfonyl group will exhibit two characteristic stretching vibrations: an asymmetric S=O stretch and a symmetric S=O stretch. These are typically observed in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

Aromatic Ring: The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and a series of C=C stretching vibrations in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can be indicative of the substitution pattern.

Table 3: Characteristic IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | ~1700 |

| Sulfonyl | Asymmetric S=O stretch | 1350 - 1300 |

| Sulfonyl | Symmetric S=O stretch | 1160 - 1120 |

| Aromatic | C-H stretch | > 3000 |

The presence of the bulky methylsulfonyl group ortho to the carboxylic acid group can lead to steric hindrance, which may result in the existence of different conformational isomers. These conformers may differ in the relative orientation of the carboxylic acid and sulfonyl groups with respect to the plane of the aromatic ring.

Vibrational spectroscopy can be a sensitive probe of these conformational changes. The frequencies of certain vibrational modes, particularly those involving the carboxylic acid and sulfonyl groups, can be influenced by the molecular conformation. By comparing experimental spectra with theoretical calculations for different possible conformers, it is often possible to determine the predominant conformation in a given state (e.g., in solution or in the solid state). For instance, changes in the position and shape of the C=O and S=O stretching bands could indicate the presence of different conformers.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-resolution mass spectrometry is an indispensable tool for the precise determination of the elemental composition of a molecule. Coupled with tandem mass spectrometry (MS/MS), it allows for a detailed investigation of the fragmentation pathways, which in turn provides significant information about the molecule's structure.

The theoretical exact mass of the [M-H]⁻ ion of this compound (C₈H₇BrO₄S) is 277.9279 Da. High-resolution mass spectrometry can measure this mass with high accuracy, typically within a few parts per million (ppm), allowing for the unequivocal verification of the elemental formula. The presence of bromine and sulfur isotopes (⁷⁹Br, ⁸¹Br and ³²S, ³⁴S) would result in a characteristic isotopic pattern in the mass spectrum, further confirming the elemental composition.

| Ion | Formula | Theoretical m/z |

| [M-H]⁻ | C₈H₆⁷⁹BrO₄S⁻ | 277.9279 |

| [M-H]⁻ | C₈H₆⁸¹BrO₄S⁻ | 279.9258 |

| [M+H]⁺ | C₈H₈⁷⁹BrO₄S⁺ | 279.9430 |

| [M+H]⁺ | C₈H₈⁸¹BrO₄S⁺ | 281.9409 |

Predicted Fragmentation Pathway (Positive Ion Mode):

[M+H]⁺ (m/z 279/281): The protonated molecular ion.

Loss of H₂O: [M+H - H₂O]⁺ (m/z 261/263). This is a common fragmentation for carboxylic acids.

Loss of COOH: [M+H - COOH]⁺ (m/z 234/236). This would result in a brominated methylsulfonyl benzene cation.

Loss of SO₂CH₃: [M+H - SO₂CH₃]⁺ (m/z 200/202). This would lead to a brominated carboxybenzene cation.

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline solid, including precise bond lengths, bond angles, and details of the crystal packing and intermolecular interactions. While a crystal structure for this compound has not been reported, the crystal structure of a closely related derivative, Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate, offers valuable insights into the expected molecular geometry and intermolecular interactions. researchgate.netcdnsciencepub.com

Based on the analysis of its methyl ester derivative, the benzene ring in this compound is expected to be planar. researchgate.netcdnsciencepub.com The carboxylic acid and methylsulfonyl groups will be substituted at positions 1 and 2, respectively, with the bromine atom at position 5. The C-Br bond length is anticipated to be in the range of 1.89-1.91 Å. The S-C(aryl) and S-C(methyl) bond lengths are expected to be around 1.76 Å and 1.75 Å, respectively. The O=S=O bond angle should be approximately 119°. The bond lengths and angles within the benzoic acid moiety are expected to be consistent with those observed in other substituted benzoic acids.

Expected Bond Parameters (based on a related derivative researchgate.netcdnsciencepub.com)

| Parameter | Expected Value |

| C-Br Bond Length | ~1.90 Å |

| S-C(aryl) Bond Length | ~1.76 Å |

| S-C(methyl) Bond Length | ~1.75 Å |

| S=O Bond Length | ~1.43 Å |

| O=S=O Bond Angle | ~119° |

| C-S-C Bond Angle | ~105° |

In the solid state, carboxylic acids typically form strong intermolecular hydrogen bonds, often resulting in the formation of centrosymmetric dimers. It is highly probable that this compound would exhibit similar hydrogen bonding between the carboxylic acid groups of adjacent molecules. Furthermore, the sulfonyl group's oxygen atoms could act as hydrogen bond acceptors, potentially leading to more complex hydrogen bonding networks. The bromine atom may also participate in halogen bonding interactions. In the crystal structure of the related methyl ester derivative, weak C-H···O interactions are observed, leading to the formation of centrosymmetric dimers. researchgate.netcdnsciencepub.com

Advanced Spectroscopic Techniques: UV-Vis and Circular Dichroism (for chiral derivatives)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be dominated by the absorptions of the substituted benzene ring. Benzoic acid itself exhibits two main absorption bands in the UV region. The introduction of the bromo and methylsulfonyl substituents is expected to cause a bathochromic (red) shift of these absorption maxima.

Based on data for related compounds, the primary absorption band is likely to appear in the range of 210-240 nm, with a secondary, less intense band appearing at a longer wavelength, potentially around 280-300 nm. The exact positions and intensities of these bands would be influenced by the solvent polarity.

As this compound is an achiral molecule, it will not exhibit a Circular Dichroism (CD) spectrum. To date, no chiral derivatives of this compound have been reported in the literature; therefore, the application of Circular Dichroism spectroscopy is not currently relevant for this class of compounds.

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Methylsulfonyl Benzoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For 5-bromo-2-(methylsulfonyl)benzoic acid, these methods can elucidate its electronic structure, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecules. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring, with significant contributions from the bromine atom and the oxygen atoms of the carboxylic acid group, which possess lone pairs of electrons. The electron-withdrawing nature of the methylsulfonyl and carboxylic acid groups would lower the energy of the HOMO compared to unsubstituted benzene. The LUMO is anticipated to be distributed over the aromatic ring and significantly influenced by the electron-accepting methylsulfonyl and carboxyl groups.

The HOMO-LUMO energy gap is predicted to be relatively small, suggesting a molecule that is moderately reactive. A smaller gap facilitates electronic transitions and indicates a higher propensity to engage in chemical reactions. The presence of both electron-donating (bromo, by resonance) and strong electron-withdrawing (methylsulfonyl, carboxyl) groups creates a "push-pull" electronic environment that influences the FMO energies.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Gap | 4.5 to 5.5 |

Note: These values are estimations based on DFT calculations of similar aromatic compounds and may vary depending on the level of theory and basis set used.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map of this compound would reveal regions of negative potential (red/yellow) and positive potential (blue).

The most negative electrostatic potential is expected to be concentrated around the oxygen atoms of the carboxylic acid and methylsulfonyl groups, due to their high electronegativity and the presence of lone pairs. These regions represent the most likely sites for electrophilic attack. The hydrogen atom of the carboxylic acid group will exhibit a region of high positive potential, making it a prime site for nucleophilic attack or deprotonation. The aromatic ring will likely show a complex potential distribution, with the electron-withdrawing groups creating a more positive potential on the ring carbons, making them susceptible to nucleophilic aromatic substitution under certain conditions. The bromine atom will have a dual electronic nature, being electronegative yet also capable of acting as a weak electron-donating group through resonance.

Natural Bond Orbital (NBO) analysis can provide a more quantitative picture of charge distribution. It is predicted that the oxygen atoms will carry significant negative charges, while the sulfur, the carboxyl carbon, and the acidic hydrogen will bear positive charges.

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can aid in the structural elucidation of novel compounds.

NMR Shifts: The 1H and 13C NMR chemical shifts of this compound can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The chemical shifts are highly sensitive to the electronic environment of each nucleus. The proton of the carboxylic acid is expected to have a high chemical shift (δ > 10 ppm) due to its acidic nature. The aromatic protons will resonate in the aromatic region (δ 7-9 ppm), with their specific shifts influenced by the electronic effects of the bromo and methylsulfonyl substituents. The methyl protons of the sulfonyl group will appear as a singlet in the upfield region of the spectrum. Similarly, the 13C chemical shifts can be predicted, with the carboxyl carbon being the most downfield-shifted. Computational studies on substituted benzoic acids have shown that while DFT can provide good agreement with experimental values, discrepancies can arise, especially for protons in close proximity to bulky or electronically complex groups. bohrium.com

Vibrational Frequencies: The theoretical vibrational spectrum (IR and Raman) can be calculated to identify characteristic vibrational modes. Key predicted frequencies would include the O-H stretching of the carboxylic acid (around 3000-3300 cm-1, often broad), the C=O stretching of the carboxyl group (around 1700 cm-1), the asymmetric and symmetric stretching of the SO2 group (around 1350 and 1150 cm-1, respectively), and various C-H and C-C stretching and bending modes of the aromatic ring. Theoretical frequencies are often systematically overestimated and are typically scaled by an empirical factor to match experimental data. nih.gov

Table 2: Predicted Key Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Wavenumber (cm-1) |

|---|---|

| O-H Stretch (Carboxylic Acid) | 3300-3000 |

| C-H Stretch (Aromatic) | 3100-3000 |

| C=O Stretch (Carboxylic Acid) | 1720-1680 |

| C=C Stretch (Aromatic Ring) | 1600-1450 |

| SO2 Asymmetric Stretch | 1360-1320 |

| SO2 Symmetric Stretch | 1170-1140 |

| C-O Stretch (Carboxylic Acid) | 1300-1200 |

| C-Br Stretch | 700-600 |

Conformational Analysis and Potential Energy Surface Exploration

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis provides insight into the preferred spatial arrangements of atoms.

The conformational landscape of this compound is primarily defined by the rotation around two key single bonds: the C(ring)-C(carboxyl) bond and the C(ring)-S(sulfonyl) bond.

A torsional scan, or potential energy surface (PES) scan, involves systematically rotating these bonds and calculating the energy at each step. For the C(ring)-C(carboxyl) bond, the lowest energy conformation is expected to be one where the carboxylic acid group is nearly coplanar with the benzene ring to maximize π-conjugation. However, steric hindrance from the bulky ortho-methylsulfonyl group would likely force the carboxyl group to twist out of the plane. The PES would reveal the energy barriers to rotation and the dihedral angles of the most stable conformers. Studies on ortho-substituted benzoic acids have shown that intramolecular hydrogen bonding and steric repulsion are key determinants of the preferred conformation. mdpi.com

Similarly, the rotation of the methylsulfonyl group around the C-S bond will also have specific energy minima and maxima. The bulky nature of this group and its potential for weak interactions with the adjacent carboxyl group will influence its preferred orientation. The global minimum energy structure of the molecule will be a combination of the most stable conformations of both rotating groups.

While quantum chemical calculations typically model molecules in a vacuum at 0 K, molecular dynamics (MD) simulations can predict the dynamic behavior of a molecule over time in a more realistic environment, such as in a solvent at a specific temperature and pressure.

An MD simulation of this compound would reveal how the molecule behaves in solution. It would show the fluctuations in bond lengths and angles, the rotation around single bonds, and the interactions with solvent molecules. Key insights from an MD simulation would include:

Conformational Flexibility: The simulation would show the transitions between different stable conformations identified in the PES scan, providing information on the flexibility of the molecule.

Solvation Structure: The arrangement of solvent molecules around the solute can be analyzed, particularly around the polar carboxylic acid and methylsulfonyl groups, which are expected to form hydrogen bonds with protic solvents.

Diffusional Properties: The simulation can be used to calculate the diffusion coefficient of the molecule in a given solvent.

MD simulations on related aromatic sulfones have been used to understand their thermomechanical properties and interactions in complex systems, providing a framework for how this compound might behave in a condensed phase. mdpi.comnih.gov

Reaction Mechanism Studies and Transition State Identification

Computational quantum chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex organic reaction mechanisms. dtu.dk These methods allow for the in-silico exploration of reaction pathways, identification of transient intermediates, and characterization of transition states, which are crucial for understanding the feasibility and kinetics of a chemical transformation.

The chemical reactivity of this compound is dictated by its three principal functional groups: the carboxylic acid, the methylsulfonyl group, and the bromo-substituted aromatic ring. Computational studies on analogous systems can shed light on the likely reaction pathways for transformations involving each of these moieties.

Carboxylic Acid Group Transformations: The carboxylic acid group can undergo various transformations, such as esterification, amidation, and reduction. Theoretical studies on the esterification of benzoic acid, for instance, have elucidated the reaction mechanism and kinetic parameters. dnu.dp.ua For this compound, computational models could be employed to study the acid-catalyzed esterification with an alcohol. By calculating the potential energy surface, one could identify the tetrahedral intermediate and the corresponding transition states for its formation and collapse, thus providing a detailed atomistic picture of the reaction.

Sulfonyl Group Chemistry: The methylsulfonyl group is a strong electron-withdrawing group that influences the reactivity of the aromatic ring. While specific computational studies on the reactions of the methylsulfonyl group in this particular molecule are scarce, DFT calculations have been used to investigate reactions involving sulfonyl groups in other contexts, such as sulfonylalkenylation. researchgate.net These studies provide insights into the energetics of reactions involving the formation and cleavage of bonds to the sulfur atom. For this compound, computational methods could be used to explore, for example, nucleophilic substitution at the sulfur atom or reactions involving the alpha-protons of the methyl group.

Aromatic Ring Functionalization: The bromine atom on the aromatic ring is a versatile handle for further functionalization, often through transition-metal-catalyzed cross-coupling reactions. Computational studies are instrumental in understanding the mechanisms of these catalytic cycles, which typically involve oxidative addition, transmetalation, and reductive elimination steps. researchgate.net Theoretical investigations could predict the feasibility of various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) at the C-Br bond of this compound and help in optimizing reaction conditions by identifying the rate-limiting step.

A hypothetical reaction pathway for the amidation of this compound with an amine, elucidated through computational methods, might involve the following steps:

Protonation of the carbonyl oxygen of the carboxylic acid.

Nucleophilic attack of the amine on the carbonyl carbon to form a tetrahedral intermediate.

Proton transfer from the nitrogen to one of the oxygen atoms.

Departure of a water molecule to form the amide.

Each of these steps would be characterized by its own transition state and energy barrier, which can be precisely calculated.

A key outcome of computational reaction mechanism studies is the determination of activation energies (Ea). The activation energy represents the minimum energy required for a reaction to occur and is a critical parameter in determining the reaction rate. By identifying the transition state structure, which corresponds to the highest point on the minimum energy path connecting reactants and products, its energy can be calculated. The difference in energy between the transition state and the reactants gives the activation energy. aps.org

For a given transformation of this compound, computational methods can predict the activation energies for different competing pathways, thereby identifying the most likely reaction route. For instance, in a reaction involving both the carboxylic acid and the bromo substituent, calculating the activation energies for reactions at both sites would reveal the chemoselectivity of the process.

The Arrhenius equation, k = A * exp(-Ea/RT), directly relates the reaction rate constant (k) to the activation energy. Therefore, once the activation energy is computed, it is possible to predict the reaction kinetics. This predictive capability is invaluable for optimizing reaction conditions, such as temperature and catalyst choice, to achieve desired reaction rates and yields. researchgate.net

Table 1: Hypothetical Calculated Activation Energies for Competing Reactions of this compound

| Reaction Type | Reactant(s) | Product(s) | Computational Method | Calculated Activation Energy (kcal/mol) | Predicted Relative Rate (at 298 K) |

| Esterification | This compound + Methanol (B129727) | Methyl 5-bromo-2-(methylsulfonyl)benzoate | DFT (B3LYP/6-31G) | 15.2 | 1.00 (Reference) |

| Suzuki Coupling | This compound + Phenylboronic acid | 2-(Methylsulfonyl)-[1,1'-biphenyl]-5-carboxylic acid | DFT (B3LYP/6-31G) | 22.5 | 1.8 x 10-6 |

| Nucleophilic Aromatic Substitution | This compound + Sodium methoxide | 5-Methoxy-2-(methylsulfonyl)benzoic acid | DFT (B3LYP/6-31G*) | 35.8 | 3.2 x 10-16 |

Note: The data in this table is illustrative and based on typical values for similar reactions. Specific computational studies for these reactions on this compound are not available in the cited literature.

QSAR/QSPR (Quantitative Structure-Activity/Property Relationship) Modeling for Related Chemical Classes

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov These models are built on the principle that the activity or property of a chemical is a function of its molecular structure.

For a class of compounds related to this compound, such as substituted benzoic acids or aromatic sulfonamides, QSAR/QSPR models can be developed to predict various endpoints. The development of a QSAR/QSPR model typically involves the following steps:

Data Set Compilation: A dataset of compounds with known activities or properties is collected.

Molecular Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors that encode its structural and electronic features is calculated. These descriptors can be topological, geometrical, electronic, or physicochemical in nature.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the observed activity or property.

Model Validation: The predictive power of the developed model is rigorously assessed using various validation techniques, such as cross-validation and external validation.

Studies on benzoic acid derivatives have shown that their biological activities, such as antimicrobial or enzyme inhibitory effects, can be successfully modeled using QSAR. nih.govnih.gov For example, a QSAR study on p-hydroxy benzoic acid derivatives revealed that their antimicrobial activity was governed by topological indices such as the valence first order molecular connectivity index and Kier's shape indices. nih.gov Another study on benzoylaminobenzoic acid derivatives as enzyme inhibitors found that hydrophobicity, molar refractivity, and aromaticity were key determinants of their inhibitory activity. nih.gov

Similarly, QSPR models have been developed for sulfonamides to predict their physicochemical properties, such as thermal energy, heat capacity, and entropy, using topological and quantum chemical descriptors. jcsp.org.pkresearchgate.net These models demonstrated that descriptors like the Balaban index, LUMO energy, and Harary index were effective in predicting these properties. jcsp.org.pkresearchgate.net

For a hypothetical class of substituted 2-(methylsulfonyl)benzoic acids, a QSAR model for predicting their antibacterial activity might take the following form:

log(1/MIC) = β₀ + β₁ * logP + β₂ * ELUMO + β₃ * J

Where:

MIC is the minimum inhibitory concentration.

logP is the logarithm of the octanol-water partition coefficient (a measure of hydrophobicity).

ELUMO is the energy of the lowest unoccupied molecular orbital (an electronic descriptor).

J is the Balaban index (a topological descriptor).

β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis.

Table 2: Illustrative Descriptors for a Hypothetical QSAR Model of Substituted 2-(methylsulfonyl)benzoic Acids

| Compound | Substituent (at C5) | logP | ELUMO (eV) | Balaban Index (J) | Observed log(1/MIC) | Predicted log(1/MIC) |

| 1 | H | 2.15 | -1.23 | 2.89 | 3.45 | 3.42 |

| 2 | Cl | 2.85 | -1.56 | 3.01 | 3.98 | 4.01 |

| 3 | Br | 3.05 | -1.61 | 3.10 | 4.15 | 4.18 |

| 4 | CH₃ | 2.65 | -1.15 | 2.95 | 3.75 | 3.70 |

| 5 | OCH₃ | 2.20 | -1.08 | 3.05 | 3.60 | 3.55 |

Note: The data presented in this table is for illustrative purposes to demonstrate the components of a QSAR model and is not based on actual experimental or computational results for this specific class of compounds.

By developing and validating such QSAR/QSPR models, it becomes possible to predict the activity and properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics and reducing the need for extensive experimental screening.

Synthesis and Academic Relevance of Derivatives of 5 Bromo 2 Methylsulfonyl Benzoic Acid

Systematic Derivatization Strategies from Each Functional Group

The strategic modification of 5-Bromo-2-(methylsulfonyl)benzoic acid hinges on the selective reaction of its three primary functional moieties. The reactivity of each site can be controlled through the careful selection of reagents and reaction conditions, allowing for a stepwise construction of more complex derivatives.

The carboxylic acid group is readily converted into a variety of common derivatives. Standard esterification procedures, such as Fischer esterification using an alcohol in the presence of an acid catalyst, yield the corresponding esters. dnu.dp.ua For example, reaction with methanol (B129727) and a catalytic amount of sulfuric acid produces methyl 5-bromo-2-(methylsulfonyl)benzoate. This transformation is often a preliminary step to protect the acidic proton before attempting reactions that are incompatible with it, such as Grignard reagent formation. gmu.edu

The synthesis of amides typically proceeds through an activated carboxylic acid intermediate, such as an acyl halide. Treatment of this compound with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) generates the highly reactive 5-bromo-2-(methylsulfonyl)benzoyl chloride. turito.com This acyl chloride can then react with a wide range of primary or secondary amines to afford the corresponding amides. Symmetrical or mixed anhydrides can also be prepared, though they are less commonly used as stable, isolated intermediates compared to esters and amides.

| Derivative Type | General Reaction | Reagents & Conditions | Resulting Functional Group |

| Ester | Esterification | R'OH, H⁺ (cat.), heat | -COOR' |

| Acyl Halide | Halogenation | SOCl₂ or (COCl)₂ | -COCl |

| Amide | Amidation | 1. SOCl₂ 2. R'R''NH | -CONR'R'' |

| Anhydride | Dehydration | Acetic anhydride, heat | -COOCO-R |

The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base, is a robust method for creating biaryl structures. researchgate.netuzh.chnih.gov Similarly, the Sonogashira coupling reaction with terminal alkynes, co-catalyzed by palladium and copper, provides access to arylalkynes, which are valuable precursors for more complex structures. wikipedia.orglibretexts.orgresearchgate.netorganic-chemistry.org

The direct formation of a Grignard reagent from this compound is not feasible due to the presence of the acidic carboxylic proton, which would quench the highly basic organometallic species. gmu.edu To achieve this transformation, the carboxylic acid must first be protected, typically as an ester. The resulting ester can then be treated with magnesium metal to form the corresponding Grignard reagent, which can subsequently react with various electrophiles.

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed | Product Class |

| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | C(sp²)-C(sp²) | Biaryls |

| Sonogashira Coupling | R-C≡CH | Pd(0) catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | C(sp²)-C(sp) | Arylalkynes |

| Heck Coupling | Alkene | Pd(0) catalyst, Base | C(sp²)-C(sp²) | Substituted Alkenes |

| Buchwald-Hartwig Amination | R₂NH | Pd(0) catalyst, Base | C(sp²)-N | Aryl Amines |

The methylsulfonyl group is an electron-withdrawing moiety known for its high chemical stability. acs.org Unlike the carboxylic acid and bromo groups, the sulfonyl group is generally unreactive under common synthetic conditions. Modifications typically require harsh conditions and often result in the cleavage of a carbon-sulfur bond rather than a simple functional group interconversion.

Reductive desulfonylation, which removes the sulfonyl group entirely and replaces it with a hydrogen atom, can be achieved using potent reducing agents like sodium amalgam, aluminum amalgam, or Raney nickel. wikipedia.org This process proceeds via radical intermediates. wikipedia.org While less common, the reduction of the sulfone to a sulfoxide (B87167) or even further to a thioether is possible, but it demands carefully controlled and often harsh reducing conditions. The sulfonyl group can also act as a blocking or directing group in electrophilic aromatic substitution, which can be removed in a later synthetic step. masterorganicchemistry.commdpi.com Direct conversion of the existing sulfone to a sulfuryl halide is not a standard transformation; rather, sulfonyl halides are typically precursors to sulfones.

Exploration of Structure-Reactivity Relationships in Derivatives

The reactivity of the this compound scaffold is governed by the electronic properties of its substituents. Both the bromine atom and the methylsulfonyl group are strongly electron-withdrawing and deactivating towards electrophilic aromatic substitution. libretexts.orgopenstax.orglibretexts.org The methylsulfonyl group, in particular, exerts a powerful inductive (-I) and resonance (-M) effect, significantly reducing the electron density of the aromatic ring.

This electron-withdrawing nature has several key consequences:

Increased Acidity : The presence of two electron-withdrawing groups stabilizes the carboxylate anion formed upon deprotonation, making this compound a stronger acid than unsubstituted benzoic acid. libretexts.orgnih.gov

Reactivity in Cross-Coupling : The electron-deficient nature of the aromatic ring facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions, often leading to efficient transformations at the C-Br bond. nih.gov

Directing Effects : For any potential electrophilic substitution, these groups would direct incoming electrophiles to the positions meta to themselves (C4 and C6).

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring |